molecular formula C12H16BrNO3 B247815 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide

2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide

Cat. No. B247815
M. Wt: 302.16 g/mol
InChI Key: MDKGSRAQMSTBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide, also known as MPAA, is a chemical compound with potential applications in scientific research. This compound is a member of the acetamide family and is used in various research studies due to its unique properties.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell proliferation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide in lab experiments include its potent inhibition of CK2, its ability to inhibit the growth of cancer cells, and its potential as an antimicrobial agent. However, there are some limitations to using 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide in scientific research. One potential direction is the development of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide as a cancer therapy. Further studies are needed to determine the efficacy and safety of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide in animal models and clinical trials. Another potential direction is the use of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide as an antimicrobial agent. Further studies are needed to determine the spectrum of activity of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide against various bacteria and fungi. Additionally, further studies are needed to determine the mechanism of action of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide against bacteria and fungi.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide involves the reaction of 4-bromophenol with 2-bromo-1-methoxypropane in the presence of potassium carbonate, followed by the reaction of the resulting 2-(4-bromophenoxy)-1-bromo propane with acetamide in the presence of sodium hydride. The final product is obtained after purification through column chromatography.

properties

Product Name

2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C12H16BrNO3/c1-9(7-16-2)14-12(15)8-17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

MDKGSRAQMSTBRQ-UHFFFAOYSA-N

SMILES

CC(COC)NC(=O)COC1=CC=C(C=C1)Br

Canonical SMILES

CC(COC)NC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.